6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid
Description
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. The tert-butoxycarbonyl (Boc) group at position 6 acts as a protective moiety, enhancing stability during synthetic processes, while the carboxylic acid at position 5 provides functional versatility for further derivatization . This compound is primarily utilized as a key intermediate in synthesizing bioactive molecules, particularly antimicrobial quinolones, due to its rigid scaffold and reactivity at multiple positions .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)19-11(18)15-5-8-7(4-13-6-14-8)9(15)10(16)17/h4,6,9H,5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISHHKREHNGBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC=NC=C2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-d]pyrimidine core.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrolo ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The Boc group provides stability and protection during synthetic transformations, which can be removed under acidic conditions to reveal the active carboxylic acid group.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,4-d]pyrimidine scaffold is widely modified to tune physicochemical and pharmacological properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₂H₁₅N₃O₄.
Key Observations :
Functional Group Impact: The Boc group in the target compound improves synthetic handleability compared to reactive amines (e.g., 2-amino analog in ) or halides (e.g., 5-bromo derivative in ). The carboxylic acid moiety enhances aqueous solubility, unlike esters (e.g., ethyl esters in ) or hydrophobic aryl groups (e.g., 4-chlorophenyl in ).
Synthetic Flexibility :
- The target compound’s synthesis via reductive desulfurization (NiCl₂/NaBH₄) contrasts with methods like Suzuki coupling (for aryl-substituted analogs ) or sulfonylation .
Biological Relevance :
- The Boc-carboxylic acid derivative is tailored for antimicrobial applications, whereas halogenated or sulfonylated analogs (e.g., ) are explored in oncology due to enhanced target affinity.
- Pharmacokinetic properties vary significantly; for instance, Eszopiclone (a related pyrrolopyrimidine) exhibits 52–59% protein binding , while hydrochlorides (e.g., ) prioritize solubility for formulation.
Commercial Availability :
- Dihydrochloride salts (e.g., ) and halogenated derivatives (e.g., 2,4-dichloro ) are readily available, reflecting their utility as intermediates. The Boc-carboxylic acid compound is less common, likely due to niche applications.
Research Findings and Data
- Antimicrobial Activity : Derivatives of the target compound show enhanced activity against Gram-negative pathogens compared to morpholine- or piperazinyl-substituted analogs, likely due to improved membrane penetration .
- Stability : The Boc group in the target compound increases shelf-life (>24 months at −20°C) relative to amine- or hydroxyl-substituted analogs, which require inert storage .
- Solubility : The carboxylic acid group confers pH-dependent solubility (≥10 mg/mL in aqueous buffer at pH 7.4), outperforming hydrochloride salts (≥50 mg/mL but pH-sensitive) .
Biological Activity
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines. It is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a dihydropyrrolo ring, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug development.
- Molecular Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
- CAS Number : 1618083-75-2
The precise biological targets and mechanisms of action for this compound remain largely unexplored. However, it is suggested that this compound may serve as an intermediate in the synthesis of more complex organic molecules and could be utilized in the study of enzyme mechanisms .
Biological Applications
- Enzyme Mechanisms : The compound can be employed in research to elucidate enzyme mechanisms due to its structural characteristics that allow for specific interactions with enzyme active sites .
- Drug Development : As a precursor for the synthesis of pharmaceutical compounds, it holds potential for targeting specific enzymes or receptors involved in various diseases .
- Material Science : It is also used in the development of new materials and as a reagent in various chemical processes .
Structure-Activity Relationships (SAR)
Research into structure-activity relationships (SAR) has been conducted to explore how modifications to the pyrrolopyrimidine structure can influence biological activity. For example, analogs with different substituents on the pyrrolopyrimidine core have been synthesized and evaluated for their potency against various biological targets .
Table 1: Comparison of Selected Pyrrolopyrimidine Analogs
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| Analog 1 | Structure A | Moderate potency against target X | Initial findings suggest potential for further development |
| Analog 2 | Structure B | High potency against target Y | Promising candidate for further pharmacological studies |
| This compound | Structure C | Unknown | Potential as an intermediate in drug synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
